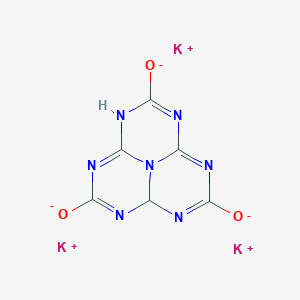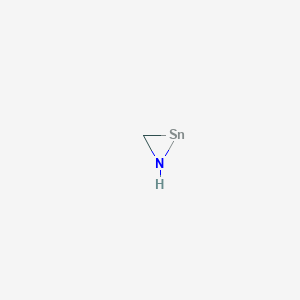
Benzeneacetic acid, .alpha.-(3-aminopropyl)-, hydrochloride (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetic acid, .alpha.-(3-aminopropyl)-, hydrochloride (1:1) is a chemical compound with the molecular formula C11H16ClNO2. It is commonly used in various scientific research fields due to its unique chemical properties. This compound is known for its role in organic synthesis and its applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, .alpha.-(3-aminopropyl)-, hydrochloride (1:1) typically involves the reaction of benzeneacetic acid with 3-aminopropylamine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include water or ethanol.
Catalysts: Hydrochloric acid acts as both a catalyst and a reactant.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Benzeneacetic acid, .alpha.-(3-aminopropyl)-, hydrochloride (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include amides, primary amines, and substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Benzeneacetic acid, .alpha.-(3-aminopropyl)-, hydrochloride (1:1) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Benzeneacetic acid, .alpha.-(3-aminopropyl)-, hydrochloride (1:1) exerts its effects involves its interaction with various molecular targets. The amino group in the compound can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. This compound can also act as a ligand, binding to specific receptors and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- Benzeneacetic acid, .alpha.-(2-aminopropyl)-, hydrochloride (1:1)
- Benzeneacetic acid, .alpha.-(4-aminobutyl)-, hydrochloride (1:1)
- Benzeneacetic acid, .alpha.-(3-aminopropyl)-, sulfate (1:1)
Uniqueness
Benzeneacetic acid, .alpha.-(3-aminopropyl)-, hydrochloride (1:1) is unique due to its specific structural configuration, which allows for distinct interactions with biological molecules. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Propiedades
Número CAS |
15032-58-3 |
|---|---|
Fórmula molecular |
B2BaH2O5 |
Peso molecular |
0 |
Sinónimos |
Benzeneacetic acid, .alpha.-(3-aminopropyl)-, hydrochloride (1:1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-{Benzyl[(cyclohexylamino)carbonyl]amino}propanamide](/img/structure/B1180530.png)
![2-methoxy-N-[2-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B1180531.png)

